Moderate GSK3β Potency Defines Baseline Activity for the Pyrazoloquinolinone Scaffold
This compound exhibits a GSK3β IC50 of 201 nM, providing a well-defined, moderate potency baseline. In contrast, close analogs with modifications to the core scaffold show significantly enhanced activity: the 2-fluorophenyl analog (Compound 10) achieves an IC50 of 87 nM, representing a 2.3-fold increase in potency, while the highly optimized clinical candidate BRD0209 (Compound 114) reaches an IC50 of 5 nM, a 40-fold increase [1]. This quantifiable difference establishes this compound's value as a comparative control or a starting point for chemical optimization.
| Evidence Dimension | GSK3β Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 201 nM [1] |
| Comparator Or Baseline | 2-fluorophenyl analog (Compound 10, BDBM188505): 87 nM [1]; BRD0209 (Compound 114, BDBM188515): 5 nM [2] |
| Quantified Difference | Target compound is 2.3-fold less potent than 2-fluorophenyl analog and 40-fold less potent than BRD0209. |
| Conditions | Purified GSK3β incubated with tested compounds in doses in the presence of 4.3 µM of ATP and 1.5 µM peptide substrate, pH 7.5, 25°C [1]. |
Why This Matters
This consistent activity profile makes the compound a reliable, moderate-potency reference standard for benchmarking assay performance or engineering new inhibitor libraries.
- [1] BindingDB. (2019). IC50 data for BDBM188498, BDBM188505, and BDBM188515. View Source
- [2] BindingDB. (2024). Entry for BDBM188515 (BRD0209). GSK3β IC50: 5 nM. View Source
